

Flow Cytometry Protocol for the Detection of TRAP-14 (ST2/IL1RL1)

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Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488

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Introduction

TRAP-14, also known as ST2 (Suppressor of Tumorigenicity 2) or IL1RL1 (Interleukin-1 receptor-like 1), is a member of the interleukin-1 receptor family. It exists in two main isoforms: a transmembrane form (ST2L) that acts as a receptor for the cytokine IL-33, and a soluble form (sST2) that functions as a decoy receptor. The IL-33/ST2 signaling pathway is critically involved in the regulation of type 2 immune responses, mast cell activation, and inflammatory diseases. Therefore, accurate detection and quantification of **TRAP-14** expressing cells by flow cytometry are essential for research in immunology, inflammation, and drug development.

This document provides a detailed protocol for the detection of **TRAP-14** on the cell surface and intracellularly using flow cytometry. It includes information on sample preparation, antibody selection, staining procedures, and data analysis.

Data Presentation

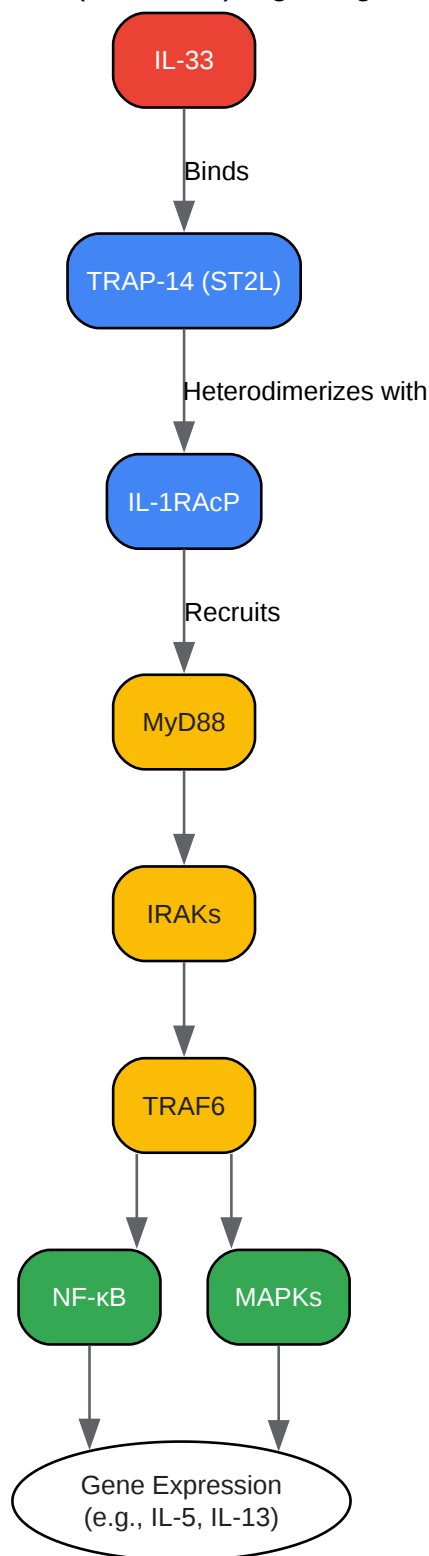
The expression of **TRAP-14** varies across different immune cell populations in both humans and mice. The following table summarizes typical expression patterns. Mean Fluorescence Intensity (MFI) can vary significantly depending on the antibody clone, fluorochrome, and instrument settings.

Cell Type	Species	Typical Expression (% positive cells)	Localization	References
Th2 Cells	Human	Variable, enriched in allergen-specific CD4+ T cells	Surface	[1] [2]
Th2 Cells	Mouse	~1.2% of splenic CD4+ T cells	Surface	
Mast Cells	Human	Constitutively expressed	Surface & Intracellular	[3]
Mast Cells	Mouse	Constitutively expressed	Surface & Intracellular	[4] [5]
Basophils	Human	Expressed, inducible by IL-3	Surface & Intracellular	[6] [7] [8]
Eosinophils	Human	Expressed	Surface & Intracellular	[6] [8]
Innate Lymphoid Cells Type 2 (ILC2s)	Mouse	High expression	Surface	[9] [10]
Natural Killer (NK) Cells	Human	Low/inducible expression	Surface	[11]
Monocytes	Human	Low expression	Surface	[12]

Signaling Pathway

The binding of IL-33 to the transmembrane form of **TRAP-14** (ST2L) initiates a signaling cascade that plays a crucial role in type 2 immunity.

TRAP-14 (ST2/IL-33) Signaling Pathway

[Click to download full resolution via product page](#)Caption: IL-33/**TRAP-14** signaling cascade.

Experimental Protocols

Part 1: Cell Surface Staining of TRAP-14

This protocol is designed for the detection of **TRAP-14** on the surface of immune cells.

Materials:

- Phosphate-buffered saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (e.g., Human BD Fc Block™, Cat. No. 564219/564220)
- Fluorochrome-conjugated anti-**TRAP-14** (ST2) antibody (see Antibody Selection section)
- Fluorochrome-conjugated isotype control antibody
- Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)
- 12x75mm flow cytometry tubes

Antibody Selection: The choice of antibody clone and fluorochrome is critical for successful staining.

- Human **TRAP-14**/ST2:
 - Clone: U33-374 (BD Biosciences)[13][14][15]
 - Clone: HB12 (Various suppliers)[16]
 - Clone: B-L42 (Various suppliers)[16]
 - Clone: FB9 (Various suppliers)[17]
- Mouse **TRAP-14**/ST2 (IL1RL1):
 - Several clones are available and validated for flow cytometry. Check with suppliers such as BioLegend, BD Biosciences, and R&D Systems.

Procedure:

- **Cell Preparation:**
 - Prepare a single-cell suspension from whole blood, peripheral blood mononuclear cells (PBMCs), cultured cells, or tissues.
 - Adjust the cell concentration to 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- **Fc Receptor Blocking:**
 - To each tube, add 100 μ L of the cell suspension (1×10^6 cells).
 - Add Fc Block according to the manufacturer's instructions and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.
- **Surface Staining:**
 - Without washing, add the fluorochrome-conjugated anti-**TRAP-14** antibody at the predetermined optimal concentration.
 - In a separate tube, add the corresponding isotype control antibody at the same concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- **Washing:**
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step once.
- **Viability Staining:**

- Resuspend the cell pellet in 500 μ L of Flow Cytometry Staining Buffer.
- If using a non-fixable viability dye like DAPI or PI, add it just before analysis according to the manufacturer's protocol. If fixation is required for subsequent intracellular staining, a fixable viability dye should be used prior to fixation.
- Data Acquisition:
 - Acquire the samples on a flow cytometer. Ensure proper voltage settings and compensation.

Part 2: Intracellular Staining of TRAP-14

This protocol allows for the detection of **TRAP-14** within the cell, which may be relevant for certain cell types or activation states.

Materials (in addition to Part 1):

- Fixation Buffer (e.g., BioLegend's Fixation Buffer, Cat. No. 420801)
- Permeabilization/Wash Buffer (e.g., BioLegend's Intracellular Staining Perm Wash Buffer, Cat. No. 421002)

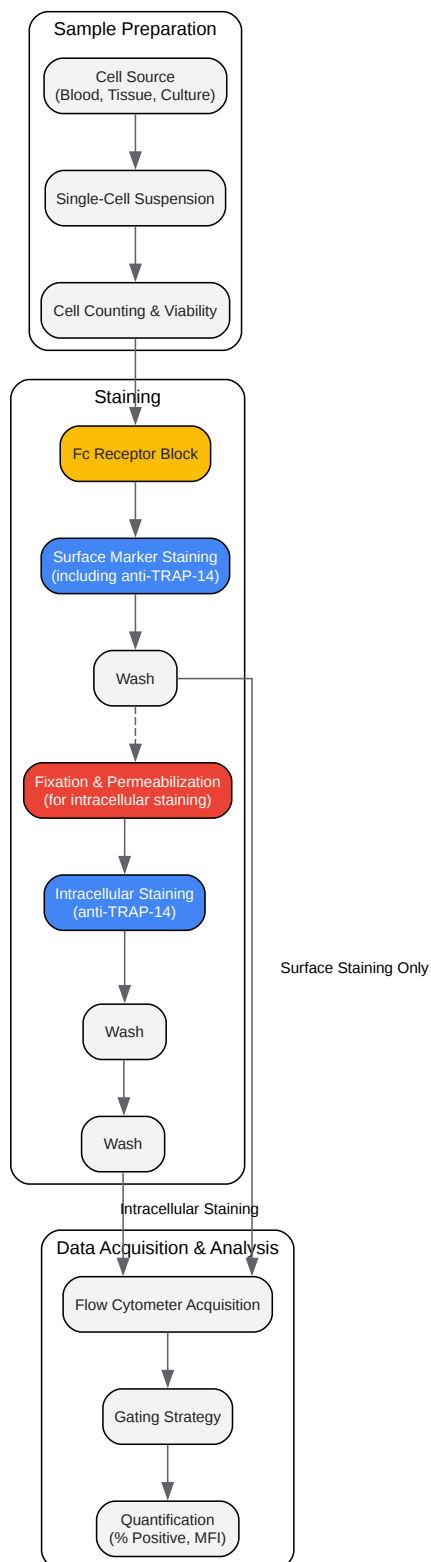
Procedure:

- Perform Cell Surface Staining: Follow steps 1-4 of the Cell Surface Staining protocol. It is recommended to stain for surface markers before fixation and permeabilization.
- Fixation:
 - After the final wash of the surface staining, resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
 - Add 100 μ L of Fixation Buffer and vortex gently.
 - Incubate for 20 minutes at room temperature in the dark.
- Permeabilization and Intracellular Staining:

- Add 2 mL of Permeabilization/Wash Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
- Decant the supernatant.
- Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.
- Add the fluorochrome-conjugated anti-**TRAP-14** antibody or isotype control.
- Incubate for 30 minutes at room temperature in the dark.
- Washing:
 - Add 2 mL of Permeabilization/Wash Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant.
 - Repeat the wash step once.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Experimental Workflow and Gating Strategy

Flow Cytometry Workflow for TRAP-14 Detection

[Click to download full resolution via product page](#)Caption: Experimental workflow for **TRAP-14** detection.

A general gating strategy should be employed to identify the cell population of interest before analyzing **TRAP-14** expression.

- Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
- Gate on live cells by excluding cells positive for the viability dye.
- Gate on the leukocyte population of interest based on forward scatter (FSC) and side scatter (SSC) characteristics (e.g., lymphocytes, monocytes, or granulocytes).
- Further refine the population using specific lineage markers (e.g., CD4 for helper T cells, CD117/c-Kit for mast cells).
- Analyze **TRAP-14** expression on the gated population of interest by comparing the fluorescence intensity of the anti-**TRAP-14** antibody to the isotype control.

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References

- 1. Optimal human pathogenic TH2 cell effector function requires local epithelial cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activated mast cells synthesize and release soluble ST2-a decoy receptor for IL-33 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Committed mast cell progenitors in mouse blood differ in maturity between Th1 and Th2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] An IL-1 Cytokine Member, IL-33, Induces Human Basophil Activation via Its ST2 Receptor1 | Semantic Scholar [semanticscholar.org]

- 8. Human basophils and eosinophils are the direct target leukocytes of the novel IL-1 family member IL-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Flow cytometric analysis of innate lymphoid cells: challenges and solutions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Purified Mouse Anti-Human IL-33 Receptor (ST2) [bdbiosciences.com]
- 14. PE Mouse Anti-Human IL-33 Receptor (ST2) [bdbiosciences.com]
- 15. Purified Mouse Anti-Human IL-33 Receptor (ST2) [bdbiosciences.com]
- 16. biocompare.com [biocompare.com]
- 17. biocompare.com [biocompare.com]
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